molecular formula C8H8O4 B139054 3,4-Dihydroxyphenylacetic acid CAS No. 102-32-9

3,4-Dihydroxyphenylacetic acid

Cat. No. B139054
CAS RN: 102-32-9
M. Wt: 168.15 g/mol
InChI Key: CFFZDZCDUFSOFZ-UHFFFAOYSA-N
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Description

3,4-Dihydroxyphenylacetic acid, also known as DOPAC, is a metabolite of the neurotransmitter dopamine . It is functionally related to phenylacetic acid and has a role as a human metabolite .


Synthesis Analysis

DOPAC can be synthesized from 4-hydroxyphenylacetic acid via aerobic biotransformation using whole cell cultures of Arthrobacter protophormiae . Lipophilic esters of DOPAC were synthesized by esterification and transesterification of DHPA in various solvent systems .


Molecular Structure Analysis

The molecular formula of DOPAC is C8H8O4 . It has an average mass of 168.147 Da and a monoisotopic mass of 168.042252 Da .


Chemical Reactions Analysis

Dopamine can be metabolized into DOPAC . Both DOPAC and another substance, 3-methoxytyramine (3-MT), are degraded to form homovanillic acid (HVA) .


Physical And Chemical Properties Analysis

DOPAC has a density of 1.5±0.1 g/cm^3, a boiling point of 418.4±30.0 °C at 760 mmHg, and a flash point of 221.0±21.1 °C . It has a molar refractivity of 41.1±0.3 cm^3 and a molar volume of 113.7±3.0 cm^3 .

Scientific Research Applications

1. Aldehyde Dehydrogenase Inducer

3,4-Dihydroxyphenylacetic acid (DOPAC) enhances total aldehyde dehydrogenase (ALDH) activity and gene expression in murine hepatoma Hepa1c1c7 cells. It induces nuclear translocation of NFE2-related factor 2 and aryl hydrocarbon receptor, providing protection against acetaldehyde-induced cytotoxicity (Liu et al., 2017).

2. Electrocatalytic Oxidation

DOPAC exhibits high electrocatalytic activity for oxidation at a glassy carbon electrode modified with single-wall carbon nanotubes. This finding is pivotal in electrochemical studies and sensor development (Wang et al., 2001).

3. Biosynthesis Applications

Efficient biosynthesis of DOPAC in Escherichia coli has been reported, demonstrating its potential applications in the food and pharmaceutical industries due to its strong anti-oxidative activity (Li et al., 2019).

4. Electrochemical Sensing

DOPAC has been used in developing novel electrochemical sensors, utilizing carbon nanotubes as electronic transducers and synthetic cyclophane as a recognition element (Yan et al., 2008).

5. Antioxidant Activity

DOPAC's antioxidant profile has been extensively studied, revealing its effectiveness in scavenging peroxyl radicals and acting as a potent antioxidant (Siquet et al., 2006).

6. Pharmacokinetic Properties

Pharmacokinetic properties of DOPAC have been characterized in rats, providing insights into its distribution and elimination, essential for understanding its behavior in biological systems (Zabela et al., 2020).

Safety And Hazards

DOPAC can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Research on DOPAC is ongoing, with studies exploring its role in the gut-brain axis and its impact on brain physiology and pathology . Other research has focused on the oxidative transformations of DOPAC .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetic acid
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InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12)
Source PubChem
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InChI Key

CFFZDZCDUFSOFZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O4
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DSSTOX Substance ID

DTXSID9074430
Record name 3,4-Dihydroxyphenylacetic acid
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Molecular Weight

168.15 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS], Solid
Record name 3,4-Dihydroxyphenylacetic acid
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Record name 3,4-Dihydroxybenzeneacetic acid
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Solubility

4 mg/mL
Record name 3,4-Dihydroxybenzeneacetic acid
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Vapor Pressure

0.00000082 [mmHg]
Record name 3,4-Dihydroxyphenylacetic acid
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Product Name

3,4-Dihydroxyphenylacetic acid

CAS RN

102-32-9, 60696-39-1
Record name DOPAC
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Record name 3,4-Dihydroxyphenylacetic acid
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Record name 2-(3,4-Dihydroxyphenyl)Acetic Acid
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Record name 3,4-DIHYDROXYPHENYLACETIC ACID
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Melting Point

168 °C
Record name 2-(3,4-Dihydroxyphenyl)Acetic Acid
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Synthesis routes and methods I

Procedure details

WO 2007/009590 A1 describes a process for the preparation of hydroxytyrosol via 3,4-dihydroxymandelic acid, which is hydrogenated by metal catalysts such as palladium/carbon to give 3,4-dihydroxyphenylacetic acid. Subsequently, the reduction to hydroxytyrosol takes place. According to the examples, the hydroxytyrosol obtained has purities between 67.9% and 93.8%. Apart from one example, which describes a product with a purity of 98% without stating the pure yield by recrystallization, the precursor obtained from 3,4-dihydroxymandelic acid ester, methyl 3,4-dihydroxyphenyl acetate, is described as product with purities between 51.2% and 83.5%.
[Compound]
Name
2007/009590 A1
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Synthesis routes and methods II

Procedure details

The preparation of the above compound can be carried out according to the information set forth in the Berichte der deutschen chemischen Gesellschaft 42: 2949, incorporated herein by reference. In the present case, the compound was prepared from the commercially available 3,4-dimethoxyphenylacetic acid. A mixture of 115 gm (587 mmol) of 3,4-dimethoxyphenylacetic acid, 1052 gm (2.35 mol) of 57% hydroiodic acid, and 14 gm of red phosphorus was agitated for 1.5 hours at 95° C. and for an additional 1.5 hours at 105° to 110° C., during which time the calculated amount (166.5 gm) of methyliodide was distilled off. After cooling of the mixture, removal of the red phosphorus by filtration, evaporation of the solution, and taking up of the residue in ether, the ether solution was treated with concentrated NaHSO3 solution and activated charcoal. After drying of the light-yellow solution with Na2SO4 and evaporation, the residue was suspended in methylene chloride, the residual water was removed by azeotropic distillation, and, after the suspension was cooled, the solid product was removed by suction filtration and dried at 50° C. An amount of 63 gm of 3,4-dihydroxyphenylacetic acid, with a melting point of 126° to 129° C., was obtained (64% of theory).
Quantity
0 (± 1) mol
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Quantity
115 g
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[Compound]
Name
red phosphorus
Quantity
14 g
Type
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Quantity
166.5 g
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxyphenylacetic acid
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Citations

For This Compound
25,400
Citations
GE De Benedetto, D Fico, A Pennetta… - … of pharmaceutical and …, 2014 - Elsevier
A fast and simple isocratic high-performance liquid chromatography method for the determination of 3,4-dihydroxyphenylacetic acid (DOPAC), norepinephrine (NE), dopamine (DA), …
Number of citations: 171 www.sciencedirect.com
V Raneva, H Shimasaki, Y Ishida, N Ueta, E Niki - Lipids, 2001 - Wiley Online Library
The purpose of the present paper is to study and compare in vitro the inhibitory effect of 3,4‐dihydroxyphenylacetic acid (DOPAC) and caffeic acid (CA) on lipid peroxidation in rat …
Number of citations: 62 aocs.onlinelibrary.wiley.com
J Pourová, I Najmanová, M Vopršalová, T Migkos… - Vascular …, 2018 - Elsevier
Scope The flavonoid quercetin reduces arterial blood pressure in animals and humans but the mechanisms remains elusive. The aim of this study was to test the activity of flavonoid …
Number of citations: 46 www.sciencedirect.com
NG Bacopoulos, SE Hattox, RH Roth - European Journal of Pharmacology, 1979 - Elsevier
The concentration of dopamine (DA) metabolites (free and conjugated) was measured in plasma and brain regions of rats by the mass spectrometric method of selected ion monitoring. …
Number of citations: 249 www.sciencedirect.com
X Li, X Shen, J Wang, HI Ri, CY Mi, Y Yan, X Sun… - Journal of …, 2019 - Elsevier
3, 4-Dihydroxyphenylacetic acid (3, 4-DHPA) is a phenolic acid with strong anti-oxidative activity, showing potential applications in food and pharmaceutical industries. In this study, a 3, …
Number of citations: 13 www.sciencedirect.com
S Roffler-Tarlov, DF Sharman… - British journal of …, 1971 - ncbi.nlm.nih.gov
3,4-Dihydroxyphenylacetic acidand 4-hydroxy- Page 1 Br. J. Pharmac. (1971), 42, 343-351. 3,4-Dihydroxyphenylacetic acidand 4-hydroxy3-methoxyphenylacetic acid in the mouse striatum …
Number of citations: 214 www.ncbi.nlm.nih.gov
C Carrasco-Pozo, M Gotteland, RL Castillo… - Experimental Cell …, 2015 - Elsevier
Cholesterol plays an important role in inducing pancreatic β-cell dysfunction, characterized by an impaired insulin secretory response to glucose, representing a hallmark of the …
Number of citations: 80 www.sciencedirect.com
K Gao, A Xu, C Krul, K Venema, Y Liu… - The Journal of …, 2006 - academic.oup.com
Dietary flavonoids are poorly absorbed from the gastrointestinal tract. Colonic bacteria convert flavonoids into smaller phenolic acids (PA), which can be absorbed into the circulation …
Number of citations: 213 academic.oup.com
AY Deutch, SY Tam, RH Roth - Brain research, 1985 - Elsevier
The effects of stress on dopamine (DA) metabolism in the mesencephalic DA cell body areas and DA terminal field regions were examined. Both mild footshock stress and exposure to a …
Number of citations: 430 www.sciencedirect.com
KS Zafar, D Siegel, D Ross - Molecular pharmacology, 2006 - ASPET
We examined the ability of oxidation products of dopamine, DOPA, and 3,4-dihydroxyphenylacetic acid (DOPAC) to inhibit proteasomal activity. Dopamine, DOPA, and DOPAC …
Number of citations: 120 molpharm.aspetjournals.org

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